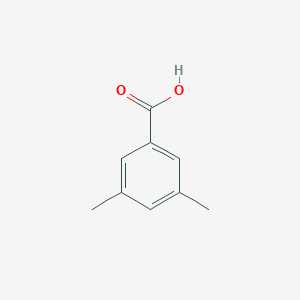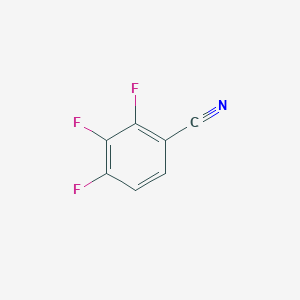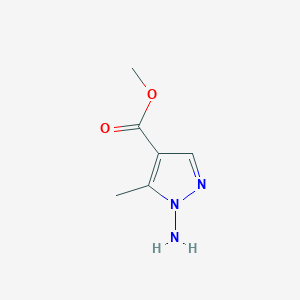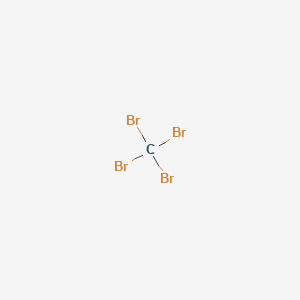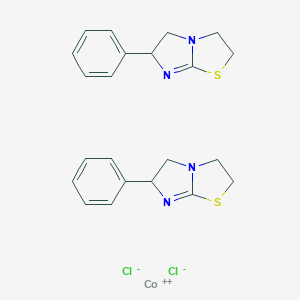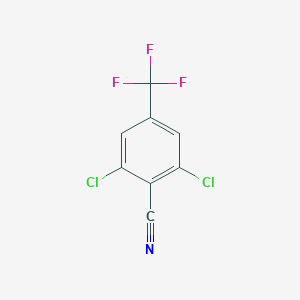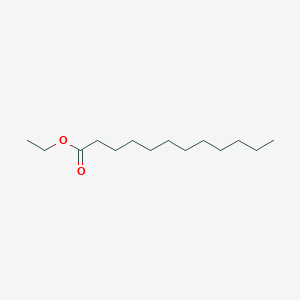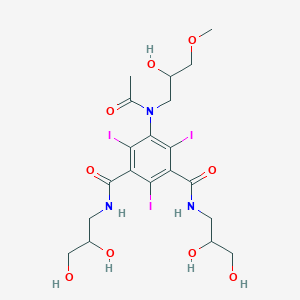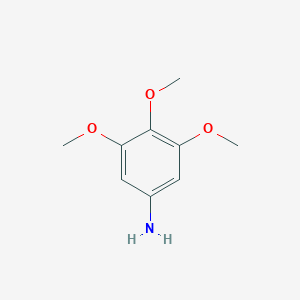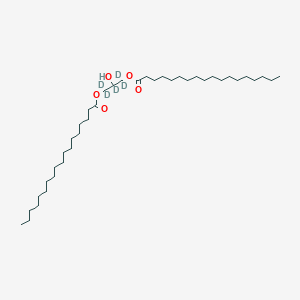
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. This compound is also known as S-2474 and has been developed by Sumitomo Dainippon Pharma.
作用機序
The exact mechanism of action of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in the body. By inhibiting PDE activity, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) increases the levels of cyclic nucleotides, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have a number of biochemical and physiological effects. These include:
- Anti-thrombotic effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to inhibit platelet aggregation and reduce the risk of blood clots.
- Anti-inflammatory effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
- Neuroprotective effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to protect neurons from damage caused by oxidative stress and other factors.
実験室実験の利点と制限
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, one limitation is that it is not widely available commercially, which may make it difficult for some researchers to obtain.
将来の方向性
There are several future directions for research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). Some potential areas of investigation include:
- Further studies of its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and stroke.
- Investigation of its effects on other physiological processes, such as cardiovascular function and immune system function.
- Development of new synthetic methods for Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) that may improve its availability and ease of use in lab experiments.
In conclusion, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a promising compound that has been extensively studied for its potential as a therapeutic agent. Its mechanism of action and physiological effects make it an interesting target for further research, and its advantages and limitations for lab experiments should be carefully considered. With further study, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may prove to be a valuable tool for scientific research and a potential treatment for a variety of diseases.
合成法
The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves the reaction of 3-(pentyloxy)aniline with 1-(1-piperidinylmethyl)-2-propoxyethanol in the presence of an acid catalyst. The resulting intermediate is then treated with ethanedioic acid to obtain the final product.
科学的研究の応用
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been extensively studied for its potential as a therapeutic agent. It has been shown to have antithrombotic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, stroke, and other neurological disorders.
特性
CAS番号 |
143503-40-6 |
|---|---|
製品名 |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
分子式 |
C25H40N2O8 |
分子量 |
496.6 g/mol |
IUPAC名 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-9-16-28-21-12-10-11-20(17-21)24-23(26)29-22(19-27-15-4-2)18-25-13-7-6-8-14-25;3-1(4)2(5)6/h10-12,17,22H,3-9,13-16,18-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChIキー |
AUBACVXZUPWWHA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
正規SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同義語 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-pentoxypheny l)carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
